Ethyltrimethylammonium iodide
Overview
Description
Ethyltrimethylammonium iodide is a quaternary ammonium salt with the chemical formula C5H14IN . It consists of an ethyltrimethylammonium cation and an iodide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties as a quaternary ammonium salt .
Scientific Research Applications
Ethyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It is used in the production of surfactants, disinfectants, and fabric softeners.
Mechanism of Action
Target of Action
Ethyltrimethylammonium iodide primarily targets the Chemokine-Like Receptor 1 (CMKLR1) . CMKLR1 is a chemoattractant receptor expressed by key effector cells in various diseases, including macrophages, subsets of dendritic cells, natural killer cells, and microglia .
Mode of Action
This compound acts as a small molecule antagonist for CMKLR1 . It inhibits the association of β-arrestin2 with CMKLR1, which is stimulated by chemerin, a ligand for CMKLR1 . It also inhibits the migration of CMKLR1+ cells triggered by chemerin .
Biochemical Pathways
The action of this compound on CMKLR1 affects the chemerin-CMKLR1 interactions, which are vital for immunity, adiposity, and metabolism . By acting as an antagonist, this compound disrupts these interactions, thereby affecting the associated biochemical pathways .
Result of Action
The action of this compound results in significant anti-inflammatory effects. In the context of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, this compound significantly delayed the onset of EAE and reduced mononuclear cell infiltrates within the Central Nervous System (CNS) . It also exhibits anti-growth, anti-mesenchymal features, and anti-angiogenesis effects .
Safety and Hazards
Ethyltrimethylammonium iodide can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyltrimethylammonium iodide plays a significant role in biochemical reactions, particularly as a small molecule antagonist. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a CMKLR1 small molecule antagonist, inhibiting chemerin-stimulated β-arrestin2 association with CMKLR1 and chemerin-triggered CMKLR1+ cell migration . These interactions highlight its potential in modulating immune responses and inflammatory pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to delay the onset of experimental autoimmune encephalomyelitis (EAE) in mice by reducing mononuclear cell infiltrates within the central nervous system . This indicates its potential in regulating immune cell migration and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a CMKLR1 antagonist, this compound inhibits chemerin-stimulated β-arrestin2 association with CMKLR1, thereby blocking chemerin-triggered cell migration . This mechanism underscores its potential in modulating immune responses and inflammatory pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits profound anti-endometriosis effects, including anti-growth, anti-mesenchymal features, anti-angiogenesis, and anti-inflammation, in both in vitro and in vivo settings . These findings suggest that its effects can be sustained over extended periods, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, this compound has been shown to significantly delay the onset of EAE in mice at specific dosages . The threshold effects and potential toxicity at higher doses need to be carefully evaluated to ensure its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role as a CMKLR1 antagonist suggests its involvement in pathways related to immune responses and inflammation . Understanding these metabolic pathways is essential for elucidating its broader impact on cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that influence its localization and accumulation. For example, this compound’s interaction with CMKLR1 suggests its targeted distribution within immune cells and tissues involved in inflammatory responses . This targeted distribution enhances its efficacy in modulating specific cellular processes.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the subcellular distribution of similar compounds can influence their efficacy and specificity in modulating cellular processes . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium iodide can be synthesized through the alkylation of trimethylamine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)3N+CH3CH2I→(CH3)3NCH2CH3I
The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyltrimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be trimethylamine and ethanol .
Comparison with Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Trimethylphenylammonium iodide
Comparison: Ethyltrimethylammonium iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and antimicrobial agent. Compared to tetramethylammonium iodide, it has a longer alkyl chain, which enhances its interaction with lipid bilayers. Tetraethylammonium iodide, on the other hand, has longer alkyl chains, making it more hydrophobic and less effective in certain applications .
Properties
IUPAC Name |
ethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEBBUBSCOELHI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883226 | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-93-4 | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltrimethylammonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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